molecular formula C10H12ClNO2S B1313062 Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- CAS No. 53492-40-3

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-

Cat. No. B1313062
CAS RN: 53492-40-3
M. Wt: 245.73 g/mol
InChI Key: SXVXVAPJICBEFD-UHFFFAOYSA-N
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Description

“Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-” is a derivative of glycine, which is a nonessential amino acid and is also known as 2-Aminoacetic acid . Glycine plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is chemically neutral and metabolically inert .

Scientific Research Applications

1. Interaction with Glycine Receptors

Ethyl-N-[(p-Cl-benzylidene)-4-oxo-2-imidazolidyl]glycinate hydrochloride, a compound related to Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-, has been studied for its potential affinity to the glycine-binding site of the NMDA receptor. This molecule exhibits a Z-configuration with three Cl⋯H–N bonds, deemed crucial for understanding the ligand-receptor interaction within the glycine-binding site. The structural analysis provides insights into the ligand-receptor interaction model, crucial for pharmacological interventions targeting glycine receptors (Karolak‐Wojciechowska et al., 2000).

2. Organogelating Properties

Amino acid-functionalized triphenylenes, including a derivative with a glycine side-chain, demonstrate intriguing organogelating behaviors. These derivatives form gels in various organic solvents, with the glycine derivative specifically gelling chloroform. This property is of interest due to the hole-transporting capabilities of triphenylene liquid crystals, hinting at potential applications in organic electronic devices (Meegan et al., 2017).

3. Environmental Impact and Transport

Glyphosate (N-(phosphonomethyl)-glycine) and glufosinate, related to the query compound, have been assessed for their environmental impact, focusing on their transport through soil via preferential flow. Understanding the behavior of these compounds in agricultural settings is crucial for evaluating their environmental footprint and potential for contaminating groundwater (Malone et al., 2004).

Safety And Hazards

Glycine, the parent compound, may cause eye and skin irritation and may cause respiratory tract irritation. It is recommended to wear personal protective equipment when handling glycine .

properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-8-1-3-9(4-2-8)15-6-5-12-7-10(13)14/h1-4,12H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVXVAPJICBEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437250
Record name Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-

CAS RN

53492-40-3
Record name Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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